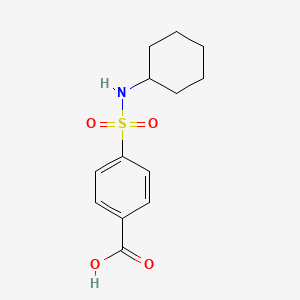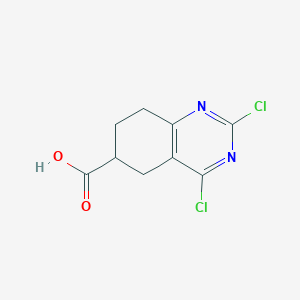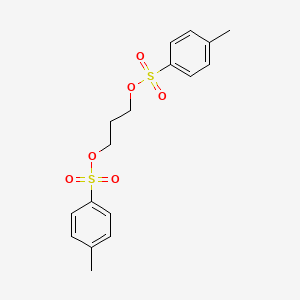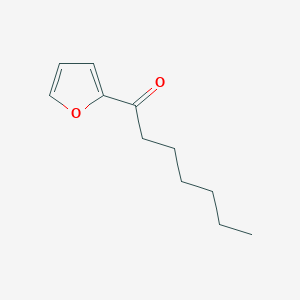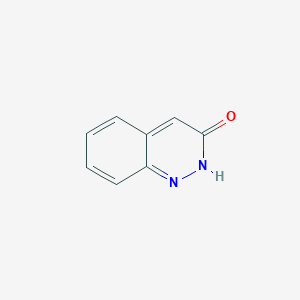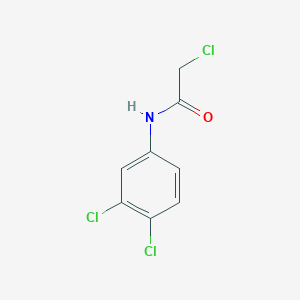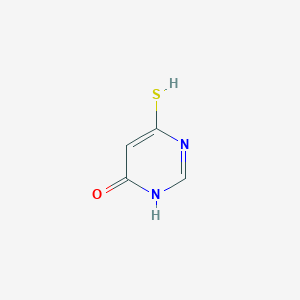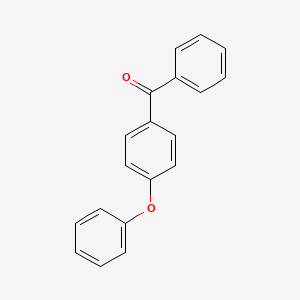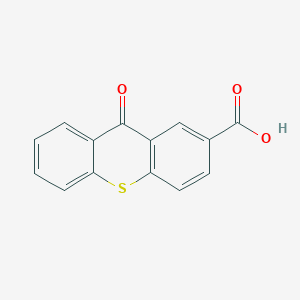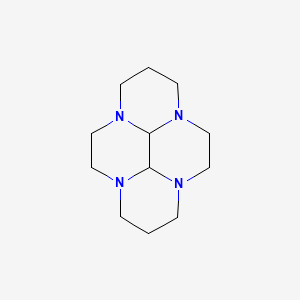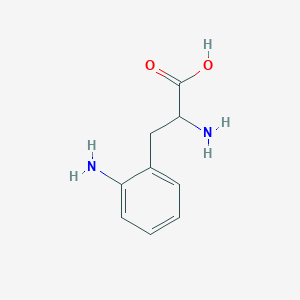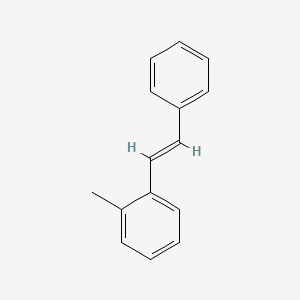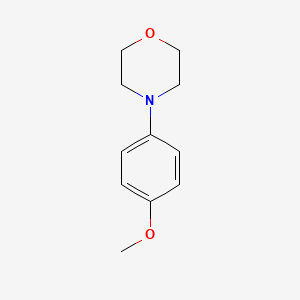
4-(4-Méthoxyphényl)morpholine
Vue d'ensemble
Description
4-(4-Methoxyphenyl)morpholine is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.25 . It is a white to brown solid at room temperature .
Synthesis Analysis
The synthesis of morpholines, including 4-(4-Methoxyphenyl)morpholine, has been a subject of significant research due to their widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines have been made from 1,2-amino alcohols, aziridines, epoxides, and related compounds .Molecular Structure Analysis
The molecular structure of 4-(4-Methoxyphenyl)morpholine consists of a six-membered ring containing two heteroatoms, oxygen and nitrogen . The compound has a molar refractivity of 54.7±0.3 cm3, a molar volume of 176.7±3.0 cm3, and a polarizability of 21.7±0.5 10-24 cm3 .Physical And Chemical Properties Analysis
4-(4-Methoxyphenyl)morpholine is a white to brown solid with a molecular weight of 193.25 . It has a density of 1.1±0.1 g/cm3, a boiling point of 335.7±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C .Applications De Recherche Scientifique
Recherche en sciences de la vie
4-(4-Méthoxyphényl)morpholine : est utilisé dans la recherche en sciences de la vie en raison de son importance structurelle dans les molécules bioactives. Il sert d'échafaudage dans la synthèse de divers composés biologiquement pertinents, y compris ceux ayant des effets thérapeutiques potentiels .
Science des matériaux
En science des matériaux, la structure chimique unique de ce composé est explorée pour son potentiel dans la création de nouveaux matériaux. Son cycle morpholine peut être un élément clé dans les polymères ou les matériaux à base de petites molécules, qui pourraient avoir des applications allant de l'électronique aux revêtements .
Synthèse chimique
This compound : joue un rôle crucial dans la synthèse chimique, en particulier dans la formation de dérivés de morpholine. Ces dérivés sont essentiels dans la synthèse d'une large gamme de produits chimiques, notamment les produits pharmaceutiques et les produits agrochimiques .
Chromatographie
Ce composé est également important en chromatographie, où il peut être utilisé comme standard ou réactif. Ses propriétés permettent la séparation de mélanges complexes, ce qui aide à la purification et à l'analyse des substances .
Recherche analytique
En recherche analytique, This compound est précieux pour son rôle dans le développement et la validation des méthodes. Il peut être utilisé pour calibrer les instruments ou comme réactif dans le développement de nouvelles techniques analytiques .
Produits pharmaceutiques
Le cycle morpholine est un motif courant dans les produits pharmaceutiques, et This compound ne fait pas exception. Il est utilisé dans la synthèse de divers médicaments, agissant comme précurseur ou intermédiaire dans la production d'ingrédients pharmaceutiques actifs .
Propriétés
IUPAC Name |
4-(4-methoxyphenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-13-11-4-2-10(3-5-11)12-6-8-14-9-7-12/h2-5H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAUAMNUAFGPAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20327786 | |
| Record name | 4-(4-Methoxyphenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20327786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27347-14-4 | |
| Record name | 4-(4-Methoxyphenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20327786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the new nitration process for 4-(4-Methoxyphenyl)morpholine?
A1: The research details a novel nitration process for 4-(4-Methoxyphenyl)morpholine that offers several advantages over traditional methods. The key improvement is the controlled addition of the 4-(4-Methoxyphenyl)morpholine nitric acid salt to concentrated sulfuric acid. This approach ensures a precise 1:1 molar ratio of the substrate and nitric acid, effectively preventing under- or over-nitration []. This control leads to a more robust and safer process with a 59% yield improvement, 30% capacity increase, and 40% waste reduction compared to previous methods [].
Q2: Are there any safety concerns associated with the nitration of 4-(4-Methoxyphenyl)morpholine?
A2: The research highlights that traditional nitration reactions can pose safety risks due to the potential for uncontrolled exothermic reactions and the formation of undesired byproducts. The newly developed process incorporates a detailed thermal hazard analysis, mitigating these risks and leading to a safer working environment [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

